1-Amino-4-piperidineethanol
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Overview
Description
1-Amino-4-piperidineethanol is an organic compound that belongs to the class of piperidine derivatives. It features a piperidine ring substituted with an amino group and a hydroxyl group. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-4-piperidineethanol can be synthesized through several methods. One common approach involves the reduction of 1-nitro-4-piperidineethanol using hydrogenation techniques. Another method includes the reductive amination of 4-piperidone with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes use catalysts like palladium or rhodium to facilitate the reduction of nitro or carbonyl groups to the corresponding amines under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-piperidineethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: 1-Keto-4-piperidineethanol.
Reduction: 1-Amino-4-piperidine.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
1-Amino-4-piperidineethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-Amino-4-piperidineethanol involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)ethanol: Similar structure but with the hydroxyl group on the ethyl chain instead of the piperidine ring.
4-Hydroxypiperidine: Lacks the amino group but has a hydroxyl group on the piperidine ring.
1-Piperidineethanol: Similar structure but without the amino group
Uniqueness
1-Amino-4-piperidineethanol is unique due to the presence of both an amino group and a hydroxyl group on the piperidine ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C7H16N2O |
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Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-(1-aminopiperidin-4-yl)ethanol |
InChI |
InChI=1S/C7H16N2O/c8-9-4-1-7(2-5-9)3-6-10/h7,10H,1-6,8H2 |
InChI Key |
GVYVZISYQXLXIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCO)N |
Origin of Product |
United States |
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